molecular formula C12H13F2N3O B15048401 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B15048401
M. Wt: 253.25 g/mol
InChI Key: IXMZOBJMCXQIRH-UHFFFAOYSA-N
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Description

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The final step involves the formation of the aminomethyl linkage to the phenol group, which can be achieved through reductive amination or other suitable coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of difluoroethyl derivatives .

Scientific Research Applications

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its specific combination of a difluoroethyl group, a pyrazole ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)8-17-7-10(6-16-17)15-5-9-2-1-3-11(18)4-9/h1-4,6-7,12,15,18H,5,8H2

InChI Key

IXMZOBJMCXQIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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